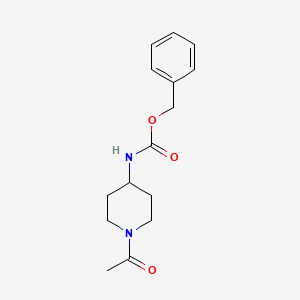

Benzyl 1-acetylpiperidin-4-ylcarbamate

Description

Properties

IUPAC Name |

benzyl N-(1-acetylpiperidin-4-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c1-12(18)17-9-7-14(8-10-17)16-15(19)20-11-13-5-3-2-4-6-13/h2-6,14H,7-11H2,1H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMSZAISEVXLJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Benzyl 1 Acetylpiperidin 4 Ylcarbamate

Strategic Approaches to Piperidine (B6355638) Ring Functionalization

The construction and functionalization of the piperidine ring are foundational to the synthesis of the target molecule. The key challenge lies in introducing the carbamate (B1207046) precursor, an amino group, at the C-4 position of the piperidine ring. Various methods have been developed for the synthesis and functionalization of piperidine derivatives. mdpi.comnih.gov

One primary strategy involves the hydrogenation or reduction of corresponding pyridine (B92270) precursors. mdpi.com For instance, a suitably substituted pyridine can be reduced under mild conditions to yield the desired piperidine. mdpi.com A rhodium catalyst has proven effective for synthesizing 3-substituted piperidines under mild conditions. mdpi.com Another approach is the functionalization of pre-existing piperidine rings. nih.gov For example, 4-piperidone (B1582916) can serve as a versatile starting material. researchgate.netnih.gov The ketone group can be converted to an amine via reductive amination, directly installing the necessary functionality at the 4-position.

Modern methods focus on creating the substituted ring in a more convergent manner. These include:

Cyclization Reactions: Intramolecular cyclization is a powerful tool for forming the piperidine ring. mdpi.com Approaches like the aza-Michael reaction, electrophilic cyclization, and metal-catalyzed cyclizations are frequently employed. mdpi.com For example, an intramolecular 6-endo-dig reductive hydroamination/cyclization cascade of alkynes can produce piperidines. nih.gov

Suzuki Coupling: An efficient method for constructing 4-benzyl piperidines involves a Suzuki coupling protocol. organic-chemistry.org This approach demonstrates high tolerance for a variety of reaction partners, allowing for the concise formation of diverse building blocks. organic-chemistry.org

C-H Functionalization: Recent advances allow for the direct functionalization of C-H bonds. A novel two-stage process combines biocatalytic carbon-hydrogen oxidation to install a hydroxyl group, followed by radical cross-coupling with nickel electrocatalysis to form new carbon-carbon bonds. news-medical.net This modular approach simplifies the synthesis of complex piperidines and reduces the need for protecting groups and expensive catalysts. news-medical.net

These strategies provide a toolkit for accessing the 4-aminopiperidine (B84694) core, which is the essential precursor for the subsequent steps in the synthesis of Benzyl (B1604629) 1-acetylpiperidin-4-ylcarbamate. The choice of strategy often depends on the availability of starting materials, desired stereochemistry, and scalability.

Formation of the Benzyl Carbamate Moiety

Once the 4-aminopiperidine scaffold is obtained, the next crucial transformation is the formation of the benzyl carbamate group at the C-4 amino function. Carbamates are commonly used as protecting groups for amines because they decrease the nucleophilicity of the amino group. organic-chemistry.org The formation of the carbamate is typically achieved by reacting the amine with a suitable benzyl-containing electrophile.

The most common method involves the reaction of the amine with benzyl chloroformate in the presence of a base. chemicalbook.com The base is required to neutralize the hydrochloric acid byproduct generated during the reaction.

An alternative route involves reacting the amine with dibenzyl dicarbonate (B1257347) or using N-(Benzyloxycarbonyloxy)succinimide . chemicalbook.com Another method describes the synthesis of benzyl carbamate from benzyl alcohol and urea (B33335) using an alumina-supported nickel oxide-bismuth oxide catalyst, achieving a 99% yield. chemicalbook.com

In the context of synthesizing Benzyl 1-acetylpiperidin-4-ylcarbamate, the starting material for this step would be 1-acetylpiperidin-4-amine. The reaction would proceed as follows:

The selection of the specific reagent and reaction conditions is critical to ensure high yield and to avoid side reactions, particularly if other sensitive functional groups are present in the molecule.

Introduction of the Acetyl Protecting Group at Piperidine Nitrogen

The final structural feature of the target molecule is the acetyl group attached to the piperidine ring nitrogen. This N-acetylation is a common transformation in organic synthesis. nih.gov The acetyl group serves as a protecting group, modifying the properties of the nitrogen atom by converting it into a less basic and non-nucleophilic amide. organic-chemistry.orgcabidigitallibrary.org

The introduction of the acetyl group is typically straightforward. The most common method involves treating the secondary amine (the piperidine nitrogen) with an acetylating agent such as:

Acetyl chloride: This is a highly reactive reagent, and the reaction is usually performed in the presence of a non-nucleophilic base like triethylamine (B128534) or diisopropylethylamine to scavenge the generated HCl. commonorganicchemistry.com

Acetic anhydride: This is another effective acetylating agent, often used with a base or a catalytic amount of acid.

The reaction for the N-acetylation of a piperidine derivative would be:

In a multi-step synthesis of Benzyl 1-acetylpiperidin-4-ylcarbamate, the order of operations is critical. The acetylation of the piperidine nitrogen must be orchestrated correctly with the formation of the benzyl carbamate. Given the structure's nomenclature, the synthesis likely proceeds by first preparing 1-acetylpiperidin-4-amine from a suitable 4-aminopiperidine precursor, followed by the formation of the benzyl carbamate at the 4-amino position. This sequence prevents the acetylation of the more reactive 4-amino group and ensures the acetyl group is selectively introduced at the ring nitrogen.

Deprotection of the acetyl group, if required in a longer synthetic sequence, can be achieved under harsh conditions, such as refluxing with a strong acid (e.g., HCl) or a strong base (e.g., NaOH). commonorganicchemistry.com A milder method for deprotection using thionyl chloride and pyridine has also been reported, which can be advantageous for sensitive substrates. cabidigitallibrary.org

Comparative Analysis of Synthetic Routes: Yields, Selectivity, and Green Chemistry Principles in Research

Multicomponent reactions (MCRs) are a prime example of green synthetic strategies, as they combine three or more reactants in a single step to form a complex product, thereby reducing the number of operations and purification steps. rasayanjournal.co.intaylorfrancis.comresearchgate.net The use of safer solvents, catalysts, and energy sources like microwave or ultrasound irradiation also aligns with green chemistry goals. rasayanjournal.co.in For instance, an efficient green chemistry approach for synthesizing N-substituted piperidones has been developed that offers significant advantages over classical methods. researchgate.netnih.gov

Below is a comparative analysis of hypothetical synthetic routes to the core piperidine structure, highlighting key metrics.

Interactive Data Table: Comparison of Synthetic Routes to Functionalized Piperidines

| Synthetic Strategy | Key Reaction Type | Typical Yields | Selectivity | Green Chemistry Considerations | Source |

| Route A: Classical Multi-Step | Reductive amination of 1-benzyl-4-piperidone, followed by acetylation and de-benzylation. | Moderate to Good | Good regioselectivity | Multiple steps, use of protecting groups, potential for metal catalysts (for de-benzylation). | chemicalbook.com |

| Route B: Pyridine Reduction | Hydrogenation of a substituted pyridine. | Good to Excellent | Dependent on catalyst and substrate. | Often requires high pressure and specialized equipment; potential for catalyst recycling. | mdpi.com |

| Route C: Suzuki Coupling | Cross-coupling of a piperidine-derived borane (B79455) with an aryl halide. | High | Excellent | Requires a palladium catalyst, which is a precious metal. The protocol is adaptable. | organic-chemistry.org |

| Route D: Multi-Component Reaction | One-pot reaction of an aldehyde, amine, and β-ketoester. | Excellent | Can be highly diastereoselective. | High atom economy, reduced waste, operational simplicity. Avoids toxic solvents. | researchgate.net |

| Route E: C-H Functionalization | Biocatalytic oxidation followed by nickel-catalyzed cross-coupling. | Good | High site-selectivity. | Reduces reliance on protecting groups and expensive precious metals like palladium. | news-medical.net |

This analysis shows a trend towards more convergent and sustainable methods like MCRs and C-H functionalization, which offer significant advantages in terms of efficiency and environmental impact over more traditional, linear syntheses. news-medical.netresearchgate.net

One-Pot and Multi-Component Reaction Approaches for Synthesis of the Chemical Compound

One-pot and multi-component reactions (MCRs) represent a paradigm shift in synthetic chemistry, aiming for maximum efficiency by combining multiple reaction steps in a single flask without isolating intermediates. rasayanjournal.co.inresearchgate.net These approaches are highly desirable as they reduce reaction times, solvent usage, and waste generation, aligning perfectly with the principles of green chemistry. rasayanjournal.co.in

The synthesis of highly functionalized piperidines is an area where MCRs have been successfully applied. taylorfrancis.comresearchgate.net For instance, a three-component reaction between aromatic aldehydes, amines, and β-ketoesters, catalyzed by indium(III) bromide, provides a versatile and efficient route to piperidine scaffolds with excellent yields. researchgate.net Another example is a pseudo five-component reaction that generates a wide range of structurally diverse and pharmacologically relevant piperidines. acs.org

A potential MCR strategy for a precursor to Benzyl 1-acetylpiperidin-4-ylcarbamate could involve a vinylogous Mannich-type reaction. rsc.orgrsc.org This biomimetic approach can assemble multi-substituted chiral piperidines from three components in a stereoselective manner. rsc.orgrsc.org

Mechanistic Investigations of Reactions Involving Benzyl 1 Acetylpiperidin 4 Ylcarbamate

Kinetic and Thermodynamic Studies of Carbamate (B1207046) Cleavage Reactions

The cleavage of the benzyl (B1604629) carbamate group is a fundamental reaction for this compound, often representing a deprotection step in a synthetic sequence. The kinetics and thermodynamics of this cleavage are highly dependent on the chosen method.

Two primary pathways for benzyl carbamate cleavage are hydrogenolysis and acid- or base-mediated hydrolysis.

Hydrogenolysis: This is a common and mild method for Cbz deprotection, typically employing a palladium catalyst (e.g., Pd/C) and a hydrogen source. sciencemadness.orgsciencemadness.org The reaction proceeds via oxidative addition of the benzyl C-O bond to the palladium surface, followed by hydrogenolysis to yield toluene (B28343), carbon dioxide, and the free amine. The rate of this reaction is influenced by factors such as catalyst activity, hydrogen pressure, and the solvent system. sciencemadness.org Free amines can sometimes act as mild catalyst poisons, and in such cases, the reaction may be run in an acidified solution to improve efficiency. sciencemadness.org

Acid-Catalyzed Hydrolysis: Strong acids can cleave benzyl carbamates, typically through a mechanism involving protonation of the carbamate oxygen followed by cleavage of the benzyl-oxygen bond to form a stable benzyl cation. nih.govrsc.org The rate of this reaction is dependent on the acid concentration and the stability of the carbocation intermediate.

Nucleophilic Cleavage: Alternative methods involve nucleophilic attack at the benzylic carbon. For instance, reagents like 2-mercaptoethanol (B42355) with a base can deprotect Cbz groups under conditions that are orthogonal to traditional hydrogenolysis or strong acid hydrolysis. chemistryviews.orgresearchgate.netorganic-chemistry.org This method is particularly useful for substrates containing functional groups sensitive to reduction or strong acids. chemistryviews.orgresearchgate.net

The thermodynamics of carbamate formation and cleavage have been studied extensively. The formation of carbamates from amines and carbon dioxide is often a reversible process, with the stability of the carbamate influenced by steric and electronic factors of the parent amine. researchgate.netacs.org The cleavage of the robust benzyl carbamate, however, is generally a thermodynamically favorable process under the appropriate catalytic or hydrolytic conditions, driven by the formation of stable products like toluene and CO2.

Table 1: Comparison of Kinetic Parameters for Carbamate Cleavage Methods This table presents hypothetical, illustrative data based on general principles of carbamate chemistry to compare different cleavage methods.

Cleavage Method Typical Reagents Relative Rate Key Mechanistic Step Compatibility Notes Hydrogenolysis H₂, Pd/C Fast Oxidative addition to Pd surface Sensitive to sulfur-containing groups, some reducible functional groups. acs.org Acid Hydrolysis Strong Acid (e.g., HBr, TFA) Variable Protonation and formation of benzyl cation Incompatible with acid-labile groups. Nucleophilic Deprotection 2-Mercaptoethanol, K₃PO₄ Moderate Sₙ2 attack at benzylic carbon Tolerant of many reducible groups and sulfur. [15, 21]

Stereochemical Outcomes in Transformations of the Chemical Compound

The piperidine (B6355638) ring of Benzyl 1-acetylpiperidin-4-ylcarbamate is a stereochemically rich scaffold. The existing substituent at the C4 position can direct the stereochemical outcome of reactions at other positions on the ring, such as C2, C3, C5, or C6.

The development of stereoselective methods for synthesizing substituted piperidines is a significant area of research. nih.govrsc.orgnih.govThese methods often rely on controlling the facial selectivity of an incoming reagent. For Benzyl 1-acetylpiperidin-4-ylcarbamate, any transformation that generates a new stereocenter will be influenced by the pre-existing stereochemistry at C4.

For example, in reactions involving the formation of an N-acyliminium ion followed by nucleophilic attack, the C4-substituent can influence the conformation of the reactive intermediate, leading to a preferred diastereomeric product. rsc.orgSimilarly, catalytic hydrogenations or functionalizations of the piperidine ring can exhibit high levels of diastereoselectivity. nih.govnih.govThe choice of catalyst and reaction conditions is crucial for controlling the stereochemical outcome. nih.govacs.orgFor instance, dirhodium catalysts have been used for highly diastereoselective C-H functionalization of N-Boc-piperidine. nih.gov Studies on related systems show that it is possible to achieve high diastereoselectivity in the synthesis of polysubstituted piperidines. acs.orgnih.govnih.govacs.orgFor example, a four-component, one-pot synthesis of highly substituted piperidines has been developed that controls five contiguous stereocenters with excellent diastereo- and enantioselectivity. acs.orgIn another instance, the diastereoselective epoxidation of tetrahydropyridines, followed by regioselective ring-opening, provides access to densely substituted piperidinols. acs.orgThese principles suggest that transformations on Benzyl 1-acetylpiperidin-4-ylcarbamate could proceed with a high degree of stereocontrol, yielding specific diastereomers. rsc.org

Table 2: Predicted Stereochemical Outcome for a Hypothetical ReactionInvestigations into Rearrangement Mechanisms

While not as common as substitution or elimination, rearrangement reactions can occur in piperidine systems under specific conditions, often leading to significant structural changes like ring contraction or expansion. researchgate.netresearchgate.netFor Benzyl 1-acetylpiperidin-4-ylcarbamate, a plausible rearrangement is the Beckmann rearrangement if the acetyl group were to be converted into its corresponding oxime.

The Beckmann rearrangement transforms an oxime into an amide. byjus.commasterorganicchemistry.comIf the N-acetyl group of the title compound were hydrolyzed and the resulting ketone at the nitrogen (after a hypothetical transformation) converted to an oxime, acid treatment could initiate the rearrangement. The mechanism involves protonation of the oxime's hydroxyl group, followed by a concerted migration of the group anti-periplanar to the leaving group. masterorganicchemistry.comIn a cyclic system, this would lead to a ring-expanded lactam.

Another potential transformation is the Schmidt reaction, which involves the reaction of a ketone with hydrazoic acid (HN₃) under acidic conditions to yield an amide, similar to the Beckmann rearrangement. byjus.com More recent research has explored skeletal rearrangements of cyclic amines via their corresponding N-hydroxylamines, leading to regioselective ring contraction. researchgate.netresearchgate.netThis type of transformation, catalyzed by a Lewis acid like B(C₆F₅)₃, could potentially convert the piperidine skeleton into a substituted pyrrolidine. researchgate.netThese reactions proceed through complex mechanistic pathways involving atom or group migrations, fundamentally altering the core structure of the molecule. byjus.comwiley-vch.de

Role of Catalysis in Reactions of Benzyl 1-acetylpiperidin-4-ylcarbamate

Catalysis is central to nearly all transformations involving Benzyl 1-acetylpiperidin-4-ylcarbamate, from deprotection to the stereoselective introduction of new functional groups.

Palladium Catalysis: As mentioned, palladium-on-carbon (Pd/C) is the catalyst of choice for the hydrogenolytic cleavage of the benzyl carbamate (Cbz) group. sciencemadness.orgnih.govPalladium catalysts are also instrumental in a wide array of cross-coupling and C-H functionalization reactions. nih.govacs.orgresearchgate.netaminer.orgthieme-connect.comFor instance, palladium-catalyzed reactions can be used for the arylation of piperidines or for cascade reactions that build the piperidine ring with high stereocontrol. acs.orgthieme-connect.com

Rhodium and Iridium Catalysis: Rhodium catalysts, particularly chiral dirhodium complexes, are highly effective for stereoselective C-H functionalization reactions. nih.govIridium catalysts have been successfully used for the asymmetric hydrogenation of substituted pyridinium (B92312) salts to yield chiral piperidines. nih.gov

Gold and Boron Catalysis: Gold(I) complexes have been shown to catalyze the oxidative amination of non-activated alkenes to form substituted piperidines. nih.govMore recently, boronyl radical-catalyzed (4+2) cycloaddition reactions have emerged as a metal-free method for producing polysubstituted piperidines. nih.gov

Acid/Base and Organocatalysis: Simple acid or base catalysis is fundamental in hydrolysis reactions. nih.govFurthermore, organocatalysis has become a powerful tool for the asymmetric synthesis of piperidine derivatives. For example, chiral primary amines or phosphoric acids can catalyze intramolecular aza-Michael reactions to produce enantiomerically enriched piperidines. rsc.org The choice of catalyst is therefore critical, as it not only determines the type of transformation but also governs the efficiency, regioselectivity, and stereoselectivity of the reaction. nih.govacs.org

Theoretical and Computational Chemistry Studies on Benzyl 1 Acetylpiperidin 4 Ylcarbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Benzyl (B1604629) 1-acetylpiperidin-4-ylcarbamate, methods like Density Functional Theory (DFT) would be employed to elucidate its electronic structure. These calculations can determine the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap.

These parameters are crucial for predicting the molecule's reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. From these fundamental properties, various reactivity descriptors can be calculated, providing insights into its chemical behavior.

Table 1: Key Electronic and Reactivity Descriptors Obtainable from Quantum Chemical Calculations

| Descriptor | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital; related to the ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |

| Ionization Potential | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity | The energy released when an electron is added to the molecule. |

| Electronegativity | A measure of the atom's ability to attract shared electrons to itself. |

| Chemical Hardness | Resistance to change in electron distribution or charge transfer. |

| Chemical Softness | The reciprocal of chemical hardness; indicates higher reactivity. |

| Electrophilicity Index | A measure of the molecule's ability to act as an electrophile. |

This table represents theoretical data that can be generated through computational analysis.

Conformational Analysis and Energy Minima via Computational Methods

The three-dimensional structure of Benzyl 1-acetylpiperidin-4-ylcarbamate is not rigid. The presence of rotatable bonds, particularly around the carbamate (B1207046) linkage and the benzyl group, allows for multiple conformations. Computational methods are essential for exploring the potential energy surface of the molecule to identify stable conformers and their relative energies.

Techniques such as systematic or stochastic conformational searches, followed by geometry optimization using methods like molecular mechanics (MM) or quantum mechanics (QM), can identify the global energy minimum and other low-energy conformers. Studies on similar structures, such as 5-benzylimidazolidin-4-one derivatives, have shown that the orientation of the benzyl group relative to the heterocyclic ring is a critical factor in determining conformational preference. ethz.ch In the case of Benzyl 1-acetylpiperidin-4-ylcarbamate, the chair conformation of the piperidine (B6355638) ring is expected to be the most stable, with the substituents occupying either axial or equatorial positions. The relative energies of these conformers would be influenced by steric and electronic interactions.

Table 2: Representative Torsional Angles for Conformational Analysis

| Torsion Angle | Description |

| O-C-N-C (carbamate) | Rotation around the carbamate C-N bond. |

| C-O-CH₂-Ph | Rotation of the benzyl group relative to the carbamate oxygen. |

| C-N-C-C (piperidine) | Defines the puckering of the piperidine ring. |

| N-C-C-N (piperidine) | Defines the puckering of the piperidine ring. |

This table outlines key structural parameters that would be investigated in a conformational analysis.

Molecular Dynamics Simulations of the Chemical Compound in Different Environments

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account environmental factors such as solvent and temperature. nih.gov An MD simulation of Benzyl 1-acetylpiperidin-4-ylcarbamate would involve placing the molecule in a simulation box, typically filled with a solvent like water, and solving Newton's equations of motion for all atoms in the system.

These simulations can reveal:

Conformational Dynamics: How the molecule transitions between different conformations.

Solvation Structure: The arrangement of solvent molecules around the solute, which is crucial for understanding its solubility.

Hydrogen Bonding: The formation and breaking of hydrogen bonds between the molecule and the solvent, or intramolecularly.

By analyzing the trajectory from an MD simulation, properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated to assess the stability of the molecule's conformation and the flexibility of its different parts.

Prediction of Spectroscopic Properties through Theoretical Models

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the experimental characterization of a compound. For Benzyl 1-acetylpiperidin-4-ylcarbamate, the following spectra can be theoretically predicted:

Infrared (IR) Spectrum: By calculating the vibrational frequencies of the optimized molecular structure, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=O stretch of the acetyl and carbamate groups, the N-H stretch of the carbamate, and various C-H and C-N vibrations.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These predicted shifts, when compared to a reference compound like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental NMR signals.

Table 3: Predicted Spectroscopic Data (Illustrative)

| Spectroscopic Data | Predicted Feature | Corresponding Functional Group |

| IR Frequency (cm⁻¹) | ~1700-1730 | Carbamate C=O Stretch |

| IR Frequency (cm⁻¹) | ~1640-1660 | Acetyl C=O Stretch |

| IR Frequency (cm⁻¹) | ~3300-3400 | N-H Stretch |

| ¹H NMR (ppm) | ~7.2-7.4 | Phenyl Protons |

| ¹H NMR (ppm) | ~5.1 | Benzyl CH₂ Protons |

| ¹³C NMR (ppm) | ~155 | Carbamate Carbonyl Carbon |

| ¹³C NMR (ppm) | ~170 | Acetyl Carbonyl Carbon |

This table provides illustrative examples of spectroscopic data that could be obtained through theoretical calculations.

Benzyl 1 Acetylpiperidin 4 Ylcarbamate As a Building Block in Complex Molecule Synthesis

Potential Utility in the Synthesis of Substituted Piperidine (B6355638) Scaffolds

The structure of Benzyl (B1604629) 1-acetylpiperidin-4-ylcarbamate inherently lends itself to the generation of substituted piperidine scaffolds. The piperidine ring is a prevalent core in many biologically active compounds and natural products. The N-acetyl group can influence the conformation of the piperidine ring and can be hydrolyzed under certain conditions to provide a secondary amine, allowing for further functionalization at the nitrogen atom.

The benzyl carbamate (B1207046) group at the 4-position is a protected amine. The benzyloxycarbonyl (Cbz or Z) group is a common amine protecting group in organic synthesis, which is stable to many reaction conditions but can be readily removed by catalytic hydrogenation. This orthogonality allows for selective deprotection and subsequent elaboration at the 4-position of the piperidine ring. For instance, after deprotection, the resulting primary amine could undergo a variety of reactions such as acylation, alkylation, or reductive amination to introduce diverse substituents.

Hypothetical Application in Divergent Synthesis Strategies

Divergent synthesis aims to create a library of structurally related compounds from a common intermediate. Benzyl 1-acetylpiperidin-4-ylcarbamate could theoretically serve as such an intermediate. The two key functional handles—the N-acetyl group and the Cbz-protected amine—could be selectively manipulated.

A hypothetical divergent strategy could involve:

Modification at the 4-position: Removal of the Cbz group followed by reaction with a variety of electrophiles (e.g., acyl chlorides, sulfonyl chlorides, isocyanates) would yield a library of 4-substituted N-acetylpiperidines.

Modification at the 1-position: Hydrolysis of the N-acetyl group to the secondary amine, followed by reaction with different building blocks, could generate another set of derivatives.

Sequential or combined modifications: A combination of the above steps would further expand the diversity of the synthesized library.

This approach would allow for the rapid generation of a multitude of piperidine-based compounds from a single starting material.

Postulated Preparation of Advanced Intermediates for Chemical Biology Research

In chemical biology, molecular probes are essential tools for studying biological systems. These probes often require specific functional groups for conjugation to biomolecules or for detection (e.g., fluorophores, biotin). Benzyl 1-acetylpiperidin-4-ylcarbamate could be envisioned as a precursor to such advanced intermediates.

Following the deprotection of the Cbz group, the resulting primary amine at the 4-position could be functionalized with various reporter tags, cross-linkers, or photoaffinity labels. For example, reaction with an activated ester of a fluorescent dye would yield a fluorescently labeled piperidine derivative. Similarly, introduction of a bio-orthogonal handle like an azide (B81097) or an alkyne would enable its use in click chemistry for bioconjugation studies. The piperidine scaffold itself could serve as a core to orient these functional groups in three-dimensional space, potentially influencing their interaction with biological targets.

Theoretical Role in Target-Oriented Synthesis of Structurally Diverse Compounds

Target-oriented synthesis focuses on the efficient construction of a specific, often complex, molecule. While no published synthetic routes employing Benzyl 1-acetylpiperidin-4-ylcarbamate for a specific target were found, its structure suggests potential applications. The 4-aminopiperidine (B84694) motif is a key component of numerous pharmaceuticals.

The synthesis of more complex molecules could involve using Benzyl 1-acetylpiperidin-4-ylcarbamate as a key building block where the piperidine core is a central feature of the target. The protected amine allows for the piperidine to be carried through several synthetic steps before the final unveiling and functionalization of the amino group at a late stage of the synthesis. This strategy is common in the synthesis of complex alkaloids and pharmaceutical agents where precise control over the reactivity of different functional groups is paramount.

Derivatization and Analog Synthesis from Benzyl 1 Acetylpiperidin 4 Ylcarbamate

Modifications at the Piperidine (B6355638) Ring

The piperidine ring is a common motif in neuroactive compounds and its substitution pattern significantly influences ligand-receptor interactions. While the core six-membered ring is often essential for maintaining potency in certain target classes, modifications at its substituents, particularly at the 1- and 4-positions, are a primary focus of derivatization. nih.gov

Research on related piperidine carbamates has shown that altering the N-acetyl group to other N-aralkyl groups can profoundly impact biological activity and selectivity. For instance, in the development of inhibitors for endocannabinoid hydrolases like monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH), the N-substituent on the piperidine ring is a key determinant of potency. nih.gov Similarly, in the context of sigma receptor ligands, the N-benzyl group is a common feature, and modifications to its aromatic ring (e.g., introduction of halogens or electron-donating groups) are used to fine-tune binding affinity and selectivity. researchgate.net

Further modifications can involve the introduction of substituents directly onto the piperidine ring's carbon atoms, although this is synthetically more challenging and can sometimes disrupt the necessary conformation for biological activity. nih.gov A common synthetic precursor for such modifications is 1-benzyl-4-piperidone, which can be used to generate a variety of 4-substituted piperidine derivatives through reactions like the Shapiro reaction followed by cross-coupling.

Key Synthetic Transformations at the Piperidine Ring:

N-Deacetylation followed by N-Alkylation/Arylation: Removal of the acetyl group to yield the secondary amine, followed by reaction with various alkyl or aryl halides to introduce diverse substituents at the N1 position.

Substitution on the N-Benzyl group (if present): In analogs where the acetyl group is replaced by a benzyl (B1604629) group, electrophilic aromatic substitution on the benzyl ring can introduce a range of functional groups.

Introduction of substituents at C2, C3, C5, C6: More complex multi-step syntheses can introduce substituents on the carbon framework of the piperidine ring to explore new conformational spaces.

Transformations of the Carbamate (B1207046) Group

The carbamate group is a critical structural motif that can serve as a hydrogen bond donor and acceptor, and its stability and electronic properties can be modulated through chemical transformations. nih.gov The benzyl carbamate moiety, in particular, is a well-established protecting group for amines, and its cleavage is a common transformation.

Key Transformations:

Deprotection (Cleavage): The benzyl group can be removed under various conditions, most commonly via catalytic hydrogenation (e.g., using H₂/Pd-C), to yield the free amine at the 4-position of the piperidine ring. This primary amine is a key intermediate for further functionalization, such as acylation, sulfonylation, or reductive amination, to generate a wide array of amides, sulfonamides, and secondary/tertiary amines.

Transcarbamation: The benzyl carbamate can be converted into other carbamates, ureas, or amides. For example, reaction with different alcohols in the presence of a suitable catalyst can lead to the corresponding alkyl or aryl carbamates. Reaction with amines can yield urea (B33335) derivatives.

Hydrolysis: Under basic conditions, the carbamate ester can be hydrolyzed. This process typically proceeds through the release of the parent alcohol (benzyl alcohol) and carbamic acid, which subsequently decomposes to the corresponding amine and carbon dioxide. nih.gov

These transformations allow chemists to replace the carbamate linker with other functional groups, thereby altering the molecule's polarity, hydrogen bonding capacity, and metabolic stability to optimize its pharmacokinetic and pharmacodynamic properties.

Generation of Libraries for Structure-Activity Relationship (SAR) Studies in Chemical Biology Research

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery and chemical biology, aiming to understand how the chemical structure of a compound relates to its biological activity. gardp.orgcollaborativedrug.com By systematically synthesizing and testing a library of related analogs, researchers can identify the key structural features (pharmacophores) responsible for a desired biological effect and optimize them to enhance potency, selectivity, and drug-like properties. gardp.org

Benzyl 1-acetylpiperidin-4-ylcarbamate and its close analogs are excellent starting points for generating such libraries. For example, in the development of ligands for sigma (σ) receptors, a class of proteins implicated in various neurological disorders, derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide have been extensively studied. researchgate.netnih.gov Although not an exact match, the SAR principles are directly applicable. In these studies, libraries are created by modifying three main regions:

The N-benzyl group: Introducing substituents on the benzyl ring.

The piperidine core: Exploring alternative cyclic amines.

The acyl/carbamate portion: Varying the aromatic ring attached to the amide/carbamate.

A study on N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives revealed key SAR insights for sigma-1 (σ₁) receptor binding. nih.gov The unsubstituted parent compound showed high affinity for σ₁ receptors. By introducing various substituents at different positions on the phenylacetamide aromatic ring, a detailed SAR profile was established.

| Compound | Substitution on Phenylacetamide Ring | σ₁ Receptor Affinity (Ki, nM) | σ₂ Receptor Affinity (Ki, nM) | Selectivity (σ₂/σ₁) |

|---|---|---|---|---|

| 1 | None (Unsubstituted) | 3.90 | 240 | 61.5 |

| 5 | 3-Chloro | 1.63 | 49.7 | 30.5 |

| 9 | 3-Fluoro | 2.22 | 111 | 50.0 |

| 11 | 2-Fluoro | 3.56 | 667 | 187.4 |

| 20 | 3-Nitro | 1.08 | 40.1 | 37.1 |

Key Findings from this SAR Study:

Substitutions on the phenylacetamide aromatic ring significantly influenced binding affinity and selectivity.

In general, 3-substituted compounds displayed higher affinity for both σ₁ and σ₂ receptors compared to their 2- or 4-substituted counterparts. nih.gov

Halogen substitutions generally maintained high σ₁ affinity while increasing affinity for σ₂ receptors, thus lowering selectivity. nih.gov

The 2-fluoro substituted analog (Compound 11) exhibited the highest selectivity for the σ₁ receptor. nih.gov

By generating and analyzing such libraries, researchers can build predictive models to guide the design of new compounds with improved biological profiles.

Synthesis of Isotopically Labeled Analogues for Mechanistic Research

Isotopically labeled compounds are indispensable tools for mechanistic studies in chemistry and biology. researchgate.net By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹H with ²H (Deuterium, D), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), researchers can trace the metabolic fate of a molecule, elucidate reaction mechanisms, or study ligand-receptor interactions using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

The synthesis of isotopically labeled analogs of Benzyl 1-acetylpiperidin-4-ylcarbamate can be achieved by incorporating labeled precursors at specific steps in the synthetic route.

Potential Labeling Strategies:

Deuterium (²H) Labeling:

On the Acetyl Group: Using deuterated acetyl chloride (CD₃COCl) during the N-acetylation step would label the acetyl methyl group. This can be useful for studying metabolic pathways involving this group.

On the Piperidine Ring: Using a deuterated reducing agent like sodium borodeuteride (NaBD₄) during the synthesis of the piperidine core from a pyridine (B92270) precursor can introduce deuterium atoms onto the ring. This can help probe conformational dynamics or identify metabolic hotspots on the ring.

On the Benzyl Group: Using deuterated benzyl alcohol or benzyl chloroformate as a starting material would label the benzyl moiety.

Carbon-13 (¹³C) Labeling:

Carbonyl Carbon: Incorporating a ¹³C label at the carbonyl position of the acetyl group (using CH₃¹³COCl) or the carbamate group (using ¹³COCl₂) allows for direct probing of these functional groups via ¹³C NMR. This is particularly useful for studying enzyme-inhibitor interactions where the labeled carbon's chemical shift may change upon binding.

Nitrogen-15 (¹⁵N) Labeling:

Carbamate/Amine Nitrogen: Using ¹⁵N-labeled ammonia or other nitrogen sources during the synthesis of the 4-aminopiperidine (B84694) core would introduce a ¹⁵N label. This can be used in NMR studies to investigate hydrogen bonding interactions involving the N-H group.

These labeled analogs enable detailed investigations that are not possible with the unlabeled compound, providing critical insights into its mechanism of action, metabolic stability, and interactions with biological systems. researchgate.net

Advanced Analytical Methodologies for Research Characterization of Benzyl 1 Acetylpiperidin 4 Ylcarbamate and Its Derivatives

High-Resolution Mass Spectrometry for Structural Elucidation in Research

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of Benzyl (B1604629) 1-acetylpiperidin-4-ylcarbamate, providing an exact mass measurement that confirms its elemental composition. Techniques such as Electrospray Ionization (ESI) are typically used to generate protonated molecular ions [M+H]⁺.

In a research context, the high-resolution capability allows for the determination of the molecular formula with a high degree of confidence, distinguishing it from other potential isobaric compounds. For Benzyl 1-acetylpiperidin-4-ylcarbamate (C₁₅H₂₀N₂O₃), the expected exact mass of the [M+H]⁺ ion would be calculated and compared against the measured value, with deviations typically in the low parts-per-million (ppm) range.

Tandem mass spectrometry (MS/MS) experiments are conducted to further probe the structure by inducing fragmentation of the parent ion. The resulting fragmentation pattern provides a structural fingerprint of the molecule. Key fragmentation pathways for Benzyl 1-acetylpiperidin-4-ylcarbamate would likely involve:

Loss of the benzyl group: Cleavage of the benzylic C-O bond, leading to a prominent fragment.

Decarboxylation: Loss of CO₂ from the carbamate (B1207046) moiety.

Cleavage of the piperidine (B6355638) ring: Characteristic ring-opening fragmentations.

Loss of the acetyl group: Fragmentation of the N-acetyl moiety.

For instance, studies on similar acetylated piperidine alkaloids have shown that a neutral loss of acetic acid is a major fragmentation pathway under collision-induced dissociation. nih.gov Similarly, analysis of carbamate pesticides has identified that a neutral loss of methylisocyanate (CH₃NCO, 57 Da) can be a characteristic fragmentation, though the specific fragmentation of the benzyl carbamate would be distinct. nih.gov The acetylation of peptides has also been shown to influence fragmentation, often leading to the formation of specific b₁-ions. nih.govionsource.com

| Fragment Ion | Proposed Structure | Predicted m/z | Notes |

|---|---|---|---|

| [M+H]⁺ | C₁₅H₂₁N₂O₃⁺ | 277.1547 | Protonated parent molecule |

| [M-C₇H₇]⁺ | C₈H₁₄N₂O₃⁺ | 186.0972 | Loss of the benzyl group |

| [M-CO₂]⁺ | C₁₄H₂₁N₂O⁺ | 233.1648 | Loss of carbon dioxide |

| [M-CH₂CO]⁺ | C₁₃H₁₉N₂O₂⁺ | 235.1441 | Loss of ketene (B1206846) from acetyl group |

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the unambiguous structural determination of Benzyl 1-acetylpiperidin-4-ylcarbamate in solution. While one-dimensional (1D) ¹H and ¹³C NMR provide initial information, multi-dimensional (2D) techniques are essential for complete assignment and conformational analysis. s4science.at

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the protons on the piperidine ring, and the methyl protons of the acetyl group. The chemical shifts and coupling patterns of the piperidine protons are particularly informative about the ring's conformation.

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments. Expected signals would include those for the carbonyl carbons of the carbamate and acetyl groups (typically in the 150-180 ppm range), the aromatic carbons, the benzylic carbon, and the carbons of the piperidine ring. oregonstate.eduwisc.edulibretexts.org

COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling correlations, allowing for the tracing of proton connectivity within the piperidine ring and identifying which protons are adjacent to one another. nih.govchemicalbook.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C nuclei, enabling the definitive assignment of each carbon signal to its attached proton(s). nih.govchemicalbook.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (2-3 bond) ¹H-¹³C couplings. This is crucial for connecting the different fragments of the molecule, for example, linking the benzylic protons to the carbamate carbonyl carbon and the aromatic ring carbons, and connecting the piperidine protons to the acetyl carbonyl carbon. nih.govchemicalbook.comwikipedia.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the piperidine ring (e.g., chair conformation with equatorial or axial substituents).

Based on data for related structures like 1-acetylpiperidine, the protons on the piperidine ring adjacent to the nitrogen are expected to appear at a lower field due to the deshielding effect of the amide bond. chemicalbook.comnih.govnist.gov The piperidine ring is expected to adopt a stable chair conformation. sielc.com

| Group | Atom | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| Acetyl | C=O | 168-172 | - |

| CH₃ | 20-25 | 1.9-2.2 | |

| Piperidine | C4 | 45-55 | 3.5-4.0 |

| C2, C6 | 40-50 | 3.0-4.5 | |

| C3, C5 | 30-40 | 1.5-2.0 | |

| Benzyl Carbamate | C=O | 155-160 | - |

| CH₂ | 65-70 | 5.0-5.3 | |

| Aromatic C (ipso) | 135-140 | - | |

| Aromatic C (o, m, p) | 125-130 | 7.2-7.5 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, yielding precise bond lengths, bond angles, and torsional angles. For Benzyl 1-acetylpiperidin-4-ylcarbamate, a single-crystal X-ray diffraction study would unambiguously confirm its constitution and provide insight into its three-dimensional conformation and intermolecular interactions in the crystal lattice.

The crystal structure would be expected to show the piperidine ring in a chair conformation, which is the most stable arrangement for such six-membered heterocycles. sielc.com The analysis would determine the orientation of the substituents on the piperidine ring (i.e., whether they are in axial or equatorial positions). Intermolecular interactions, such as hydrogen bonding involving the N-H of the carbamate and the carbonyl oxygens, would also be elucidated, providing an understanding of the crystal packing. eurjchem.comresearchgate.net

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.916 |

| b (Å) | 9.705 |

| c (Å) | 17.738 |

| β (°) | 89.74 |

| Volume (ų) | 1531.9 |

| Z | 4 |

Advanced Chromatographic Techniques for Purity Assessment and Separation in Research

Advanced chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), are essential for assessing the purity of Benzyl 1-acetylpiperidin-4-ylcarbamate and for its separation from starting materials, by-products, and other impurities. acs.orgjapsonline.com

A typical method for a compound of this nature would employ reversed-phase chromatography. A C8 or C18 stationary phase would be suitable, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comnih.govresearcher.life An acid, such as formic acid or trifluoroacetic acid (TFA), is often added to the mobile phase to improve peak shape and ensure the consistent protonation of the analyte. researchgate.net

UPLC, with its use of smaller particle size columns, offers higher resolution, faster analysis times, and greater sensitivity compared to traditional HPLC, making it ideal for the detection of trace impurities. japsonline.com Detection is typically achieved using a UV detector, set to a wavelength where the aromatic benzyl group exhibits strong absorbance (around 254 nm). For higher specificity and sensitivity, a mass spectrometer can be used as the detector (LC-MS), which also provides mass information for any detected impurities.

Method validation according to established guidelines would be performed to ensure the method is accurate, precise, linear, and robust for its intended purpose of purity determination.

| Parameter | Typical Setting |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | e.g., 5% to 95% B over 10 minutes |

| Flow Rate | 0.3-0.6 mL/min (UPLC); 0.8-1.5 mL/min (HPLC) |

| Column Temperature | 25-40 °C |

| Detection | UV at ~254 nm or Mass Spectrometry (ESI+) |

Exploration of Benzyl 1 Acetylpiperidin 4 Ylcarbamate in Fundamental Mechanistic Biological Research

Use as a Scaffold for Probing Molecular Interactions at a Receptor or Enzyme Level

In medicinal chemistry and chemical biology, a scaffold refers to the core structure of a molecule upon which various modifications can be made to create a library of related compounds. Benzyl (B1604629) 1-acetylpiperidin-4-ylcarbamate serves as an exemplary scaffold for designing molecular probes to investigate the nuanced interactions between a ligand (the probe) and its biological target, such as a receptor or an enzyme.

The utility of this scaffold lies in its modular nature. Each component—the piperidine (B6355638) core, the N-acetyl group, and the benzyl carbamate (B1207046) side chain—can be systematically altered. This allows researchers to explore how changes in shape, size, and electronic properties affect the molecule's ability to bind to a protein. For example, the benzyl carbamate group is critical for establishing interactions within a protein's binding pocket, potentially forming hydrogen bonds and π-π stacking interactions with aromatic amino acid residues. monash.edunih.govacs.org The piperidine ring provides a defined three-dimensional structure that can be tailored to fit specific topographical features of a binding site, while the acetyl group influences the molecule's polarity and can form key interactions.

This scaffold has been particularly valuable in the design of enzyme inhibitors. By synthesizing a series of derivatives, researchers can conduct structure-activity relationship (SAR) studies to map the binding site and understand the molecular forces that govern inhibitor potency. nih.gov For instance, derivatives of similar carbamate-containing structures have been developed to inhibit cholinesterases, enzymes crucial in the nervous system. nih.govnih.gov

Investigation of Binding Site Characteristics through Carbamate Modifications for Mechanistic Understanding

The benzyl carbamate portion of the molecule is a powerful tool for probing the specific characteristics of a protein's binding site. By systematically modifying this group, scientists can deduce the physicochemical nature of the pocket that accommodates it.

Structure-activity relationship (SAR) studies are central to this approach. nih.gov For example, introducing different substituents onto the benzyl ring can alter its electronic nature (making it more electron-rich or electron-poor) or its size (steric bulk). Observing how these changes impact binding affinity or enzyme inhibition provides direct insight into the binding site's properties. An increase in potency with an electron-withdrawing group might suggest a specific electronic interaction, whereas a sharp drop in affinity upon adding a bulky group indicates steric limitations within the pocket. nih.gov

Molecular modeling and docking studies often complement these experimental findings, providing a visual and energetic model of how the modified carbamates interact with the target. nih.govacs.org For example, docking models for other carbamate inhibitors have shown that aromatic rings can form favorable π-π stacking interactions with residues like tryptophan in an enzyme's active site. nih.govacs.org This detailed mapping is essential for the rational design of more potent and selective molecules.

Table 1: Probing Binding Site Features with Carbamate Modifications

| Modification to Benzyl Carbamate Moiety | Potential Effect on Binding | Implication for Binding Site Characteristics |

| Introduction of electron-withdrawing groups (e.g., halogens) | May increase or decrease affinity | Reveals sensitivity to electronic interactions |

| Addition of bulky substituents (e.g., tert-butyl group) | Typically decreases affinity | Suggests the binding pocket is sterically constrained |

| Replacement of the benzyl group with aliphatic groups | Often reduces affinity | Highlights the importance of aromatic or π-π interactions nih.gov |

| Altering the position of substituents on the phenyl ring (ortho, meta, para) | Variable effects on affinity | Maps the specific topology and space available within the pocket nih.gov |

Application in Chemical Probe Development for Pathway Elucidation

A chemical probe is a small molecule designed to selectively bind to a specific protein target, thereby allowing researchers to study that protein's function within a complex biological system. The benzyl 1-acetylpiperidin-4-ylcarbamate scaffold is a suitable starting point for developing such probes to elucidate cellular pathways.

The development process involves optimizing the scaffold to achieve high potency and, crucially, high selectivity for the target protein over other related proteins. Once a selective compound is developed, it can be used as a probe to inhibit or activate its target in cells or even in whole organisms. The resulting biological effects can then be studied to understand the role of that specific protein in a larger signaling or metabolic pathway. nih.gov

For advanced applications, the scaffold can be further modified to include a reporter tag. For example, a fluorescent dye can be attached, allowing for the visualization of the target protein's location within a cell using microscopy. nih.govresearchgate.netresearchgate.net Alternatively, a biotin (B1667282) tag can be incorporated, enabling the isolation of the probe-protein complex from a cell lysate. This technique, known as affinity purification, is powerful for identifying not only the target protein but also other proteins it interacts with, providing a snapshot of the protein's "social network" within the cell. The development of such tools, sometimes called "activity-based probes," is a key strategy in chemical biology. nih.gov

Studies on Protease or Esterase Cleavage of Carbamate Bonds for Enzymatic Mechanism Research

The carbamate bond within benzyl 1-acetylpiperidin-4-ylcarbamate can be recognized and cleaved by certain classes of hydrolytic enzymes, particularly proteases and esterases. nih.govresearchgate.net This susceptibility makes the compound and its analogs useful substrates for studying the catalytic mechanisms of these enzymes.

When a serine protease or esterase attacks the carbamate, the reaction typically proceeds through a two-step mechanism. mdpi.com First, a nucleophilic serine residue in the enzyme's active site attacks the carbamate's carbonyl carbon. This leads to the formation of a transient tetrahedral intermediate and the release of the "leaving group" (in this case, benzyl alcohol). The enzyme is now covalently modified, forming a carbamoyl-enzyme intermediate. nih.gov In the second step, a water molecule hydrolyzes this intermediate, regenerating the active enzyme and releasing the carbamic acid, which is unstable and decomposes.

By synthesizing a series of carbamates with different leaving groups (i.e., modifying the benzyl alcohol portion) and measuring the rates of cleavage, researchers can gain deep insights into the enzyme's mechanism. nih.govnih.gov For example, the rate's sensitivity to the electronic properties of the leaving group can provide evidence for the nature of the transition state. Furthermore, the stability of the carbamoyl-enzyme intermediate determines whether the compound acts as a simple substrate or as an inhibitor. If the intermediate is rapidly hydrolyzed, the compound is a substrate. If it is very stable, the enzyme is taken out of commission, and the compound acts as an irreversible inhibitor. nih.gov Studying these interactions provides fundamental knowledge about enzyme catalysis. mdpi.comnih.gov

Table 2: Interaction of Carbamate Scaffolds with Hydrolases

| Enzyme Class | Interaction with Carbamate Bond | Mechanistic Insights Obtained |

| Serine Proteases/Esterases | Nucleophilic attack by active site serine, leading to cleavage and formation of a carbamoyl-enzyme intermediate. mdpi.com | Elucidation of the catalytic mechanism, role of the catalytic triad, and nature of the transition state. mdpi.comnih.gov |

| Carboxylesterases | Hydrolysis of the carbamate linkage. nih.govnih.gov | Investigation of substrate specificity, prodrug activation strategies, and factors governing reversible vs. irreversible inhibition. nih.govnih.gov |

Future Directions and Emerging Research Avenues for Benzyl 1 Acetylpiperidin 4 Ylcarbamate

Integration into Automated Synthesis Platforms for Chemical Research

The modular nature of Benzyl (B1604629) 1-acetylpiperidin-4-ylcarbamate, featuring a core piperidine (B6355638) scaffold, makes it a candidate for integration into automated synthesis platforms. Such platforms are revolutionizing chemical research by enabling the rapid and systematic synthesis of compound libraries for screening and optimization.

The piperidine ring is a ubiquitous feature in many pharmaceuticals and biologically active compounds. mdpi.comnih.gov Automated synthesis could be employed to generate a diverse library of derivatives by modifying the benzyl or acetyl groups, or by further substitution on the piperidine ring. This would allow for a systematic exploration of the structure-activity relationships of this class of compounds. High-throughput screening of these libraries could then identify molecules with desired biological activities.

Table 1: Potential Modifications of Benzyl 1-acetylpiperidin-4-ylcarbamate for Automated Synthesis

| Position of Modification | Type of Modification | Potential Outcome |

| Benzyl Group | Substitution on the aromatic ring | Modulate electronic properties and steric bulk |

| Acetyl Group | Replacement with other acyl groups | Alter solubility and metabolic stability |

| Piperidine Ring | Introduction of additional substituents | Explore conformational effects on activity |

Development of Novel Reaction Methodologies Utilizing the Chemical Compound

The functional groups present in Benzyl 1-acetylpiperidin-4-ylcarbamate offer opportunities for the development of new synthetic methods. The carbamate (B1207046) linkage, for instance, can be a versatile handle for various chemical transformations.

Research into novel reaction methodologies could focus on:

Catalytic C-H Activation: The benzyl and piperidine moieties contain multiple C-H bonds that could be targets for regioselective functionalization using transition metal catalysis. This would provide efficient routes to novel derivatives that are otherwise difficult to synthesize.

Decarboxylative Couplings: The carbamate group could potentially be used in decarboxylative cross-coupling reactions to form new C-C or C-N bonds, a strategy that is gaining prominence in organic synthesis.

Ring-Opening and Ring-Expansion Reactions: The piperidine ring itself could be a substrate for developing novel ring-opening or ring-expansion methodologies, leading to the synthesis of other heterocyclic systems.

Exploration of its Role in Supramolecular Chemistry Research

The benzyl carbamate group is capable of forming hydrogen bonds, which are fundamental to molecular recognition and self-assembly processes in supramolecular chemistry. wikipedia.org The N-H proton of the carbamate can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor.

Future research could investigate the ability of Benzyl 1-acetylpiperidin-4-ylcarbamate to:

Form Ordered Structures: Studies could explore whether this compound can self-assemble into well-defined supramolecular structures such as gels, liquid crystals, or crystalline co-polymers.

Act as a Receptor: The molecule could be evaluated for its ability to selectively bind to specific guest molecules through non-covalent interactions, with potential applications in sensing or separation technologies.

Participate in Molecular Machines: As a component with defined conformational properties, it could be incorporated into more complex systems that function as molecular switches or motors.

Potential for Advanced Materials Science Applications

The structural features of Benzyl 1-acetylpiperidin-4-ylcarbamate also suggest its potential as a building block for advanced materials. The combination of a rigid aromatic group and a flexible piperidine ring could impart interesting properties to polymers or other materials.

Potential avenues for research in materials science include:

Polymer Synthesis: The compound could be functionalized with polymerizable groups and incorporated into polymers. The resulting materials could exhibit unique thermal, mechanical, or optical properties.

Surface Modification: The molecule could be used to modify the surfaces of materials, for example, to alter their hydrophobicity or to introduce specific binding sites.

Metal-Organic Frameworks (MOFs): While not a typical ligand for MOF synthesis, derivatives of this compound with appropriate coordinating groups could be explored for the construction of novel porous materials with applications in gas storage or catalysis.

New Perspectives in Asymmetric Synthesis Involving this Carbamate Derivative

The piperidine ring in Benzyl 1-acetylpiperidin-4-ylcarbamate is a chiral scaffold, and its synthesis can be approached using asymmetric methods to obtain enantiomerically pure forms. nih.govrsc.org This opens up avenues for its use in asymmetric synthesis.

Future research in this area could focus on:

Chiral Ligand Development: The enantiomerically pure compound could be used as a precursor for the synthesis of new chiral ligands for asymmetric catalysis. The piperidine nitrogen and other functional groups could be modified to coordinate with metal centers.

Chiral Auxiliaries: The molecule itself could potentially act as a chiral auxiliary to control the stereochemistry of reactions on an attached substrate.

Organocatalysis: Derivatives of this compound could be designed to function as organocatalysts, for example, in asymmetric Michael additions or aldol (B89426) reactions. mdpi.com

Q & A

Q. What are the recommended safety protocols and handling precautions for Benzyl 1-acetylpiperidin-4-ylcarbamate given limited toxicological data?

- Methodological Answer :

Due to insufficient toxicological studies, adhere to stringent safety measures:- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., vapor respirators) in poorly ventilated areas .

- First Aid : For skin contact, wash with soap and water for ≥15 minutes. For eye exposure, irrigate with water for 10–15 minutes and consult an ophthalmologist .

- Storage : Keep in a cool, dry, well-ventilated area away from oxidizers. Ensure containers are tightly sealed to prevent degradation .

Q. How is Benzyl 1-acetylpiperidin-4-ylcarbamate synthesized, and what analytical methods validate its purity and structural integrity?

Q. What solvents and reagents are compatible with Benzyl 1-acetylpiperidin-4-ylcarbamate during experimental workflows?

- Methodological Answer :

Advanced Research Questions

Q. How does Benzyl 1-acetylpiperidin-4-ylcarbamate behave under varying pH and temperature conditions in solution?

- Methodological Answer :

- pH Stability : Conduct accelerated stability studies (e.g., 25–60°C, pH 1–13). Monitor degradation via LC-MS. Carbamate bonds are prone to hydrolysis at pH >10, yielding benzyl alcohol and 1-acetylpiperidin-4-amine .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures (~167°C, extrapolated from analogs) .

Q. What experimental strategies can elucidate the biological activity of Benzyl 1-acetylpiperidin-4-ylcarbamate?

- Methodological Answer :

- Enzyme Assays : Screen against serine hydrolases or acetyltransferases using fluorogenic substrates (e.g., 4-nitrophenyl acetate) .

- Cellular Uptake : Radiolabel the benzyl group (C) and quantify intracellular accumulation via scintillation counting .

- Pharmacokinetics : Perform in vitro metabolic studies with liver microsomes to identify CYP450-mediated oxidation pathways .

Q. How can researchers resolve contradictions in reported reactivity data for piperidine-carbamate derivatives?

- Methodological Answer :

- Comparative Analysis : Replicate conflicting studies under controlled conditions (e.g., inert atmosphere vs. ambient). Use kinetic modeling to assess reaction pathways (e.g., SN2 vs. radical mechanisms) .

- Computational Chemistry : Apply density functional theory (DFT) to predict carbamate reactivity, focusing on steric effects from the acetyl group .

Q. What methodologies are recommended for studying the compound’s interaction with lipid bilayers or membrane proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.